Pantethine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Coenzyme A Precursor:

Pantethine is a precursor to coenzyme A (CoA), a vital molecule involved in numerous cellular processes, including energy metabolism, fatty acid synthesis, and carbohydrate breakdown []. Studies suggest that pantethine supplementation might increase CoA levels, potentially impacting these processes [].

Cholesterol Management:

Some research suggests that pantethine may help lower LDL ("bad") cholesterol and triglycerides while potentially increasing HDL ("good") cholesterol levels [, ]. However, the results of these studies are mixed, and more robust research is needed to confirm these effects [, ].

Metabolic Health:

Limited research suggests that pantethine might improve blood sugar control in individuals with type 2 diabetes []. However, the quality of the evidence is low, and further studies are needed to determine its efficacy definitively [].

Rheumatoid Arthritis:

Some studies investigating pantethine for rheumatoid arthritis have shown promising results in reducing pain and inflammation []. However, the quality of the evidence is limited, and more research is needed to confirm these findings [].

Other Potential Applications:

Preliminary research suggests pantethine might be beneficial in managing fatigue, fibromyalgia, and neurological disorders like Alzheimer's disease. However, the evidence is limited, and further studies are needed to determine its effectiveness in these areas [, , ].

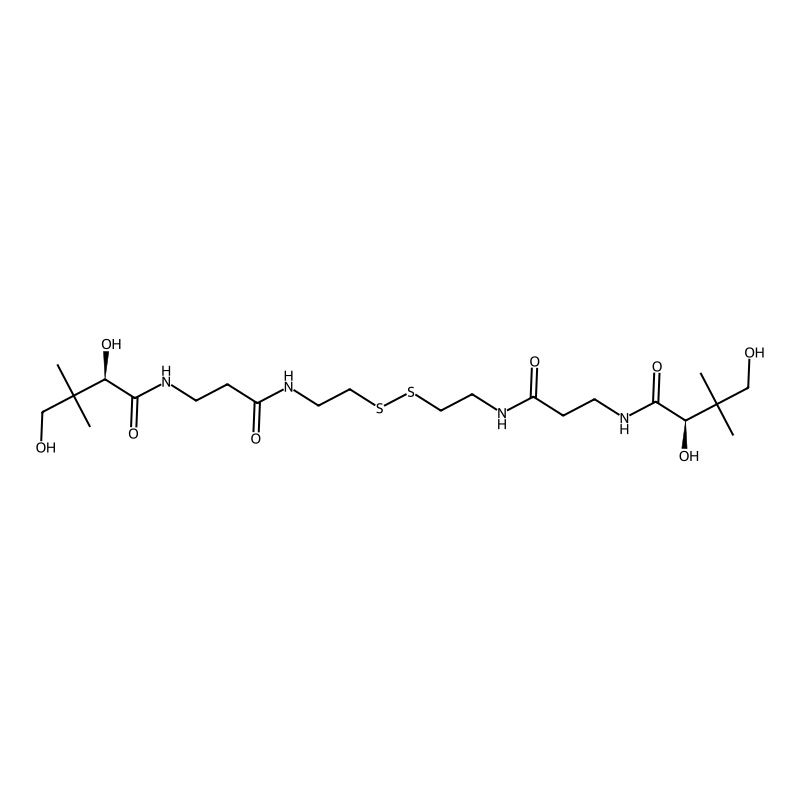

Pantethine is a naturally occurring compound that is a dimer of pantetheine, formed by the linkage of two molecules through a disulfide bond. It is derived from pantothenic acid, also known as vitamin B5, and serves as an important intermediate in the biosynthesis of coenzyme A, which plays a crucial role in various metabolic pathways including lipid metabolism and energy production. Pantethine is recognized for its potential health benefits, particularly in managing cholesterol levels and promoting cardiovascular health.

Pantethine's primary mechanism of action revolves around its conversion to CoA. CoA plays a vital role in numerous metabolic pathways, including fatty acid metabolism, carbohydrate metabolism, and energy production []. By increasing CoA levels, pantethine may influence these processes. Research suggests it might help lower cholesterol and triglycerides by promoting cholesterol breakdown and triglyceride conversion to energy [].

- Degradation: Pantethine is metabolized by the enzyme pantetheinase into cysteamine and pantothenic acid:This reaction highlights its role in the catabolism of coenzyme A .

- Synthesis: The synthesis of pantetheine from phosphopantetheine involves dephosphorylation:This reaction is catalyzed by alkaline phosphatase in Escherichia coli and other organisms .

- Formation from Pantothenic Acid: Pantethine can also be synthesized from pantothenic acid through the addition of cysteamine .

Pantethine exhibits several biological activities:

- Cholesterol Regulation: Clinical studies have shown that pantethine can lower levels of low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol. Average reductions observed are approximately 12% for total and low-density lipoprotein cholesterol and 19% for triglycerides, with an increase of about 9% in high-density lipoprotein cholesterol .

- Metabolic Effects: Pantethine enhances fatty acid metabolism and inhibits cholesterol synthesis by affecting key enzymes such as hepatic acetyl-CoA carboxylase .

- Prebiotic Presence: It is hypothesized that pantethine was present in prebiotic conditions, suggesting its fundamental role in early biochemical pathways .

The synthesis of pantethine can be achieved through various methods:

- Chemical Synthesis: Laboratory synthesis typically involves the reaction of cysteamine with pantothenic acid under controlled conditions to form the disulfide-linked dimer.

- Biological Synthesis: In vivo, pantethine is synthesized from pantothenic acid via enzymatic reactions involving cysteamine addition, highlighting its natural occurrence within biological systems .

- Enzymatic Pathways: The enzymatic pathways leading to pantethine involve several steps, including phosphorylation and dephosphorylation reactions that facilitate its formation from precursors like phosphopantetheine .

Pantethine has several applications, primarily in health and nutrition:

- Dietary Supplement: It is marketed as a dietary supplement for managing cholesterol levels and improving lipid profiles in individuals with hyperlipidemia .

- Cardiovascular Health: Due to its lipid-lowering effects, it is often recommended for supporting cardiovascular health, particularly in populations with elevated cholesterol levels.

- Potential Athletic Use: Some athletes use pantethine with the belief that it may enhance performance, although scientific evidence supporting this use is limited .

Research indicates that pantethine may interact with various medications:

- Anticoagulants: Pantethine may enhance the effects of anticoagulant medications, increasing the risk of bleeding. Caution is advised when combining these treatments .

- Cholesterol-Lowering Medications: There may be synergistic effects when used alongside conventional cholesterol-lowering drugs, although further studies are needed to clarify these interactions .

Several compounds share structural or functional similarities with pantethine. Here are some notable examples:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Pantothenic Acid | Precursor to coenzyme A | Essential vitamin; widely available |

| Cysteamine | Amino acid derivative; involved in cysteine metabolism | Acts as a reducing agent |

| Coenzyme A | Co-factor in metabolic reactions | Central role in energy metabolism |

| Acetyl-CoA | Acyl donor in metabolic pathways | Key intermediate in fatty acid synthesis |

Uniqueness of Pantethine: Unlike its analogs, pantethine specifically demonstrates significant lipid-modulating effects without similar outcomes observed with high doses of pantothenic acid alone. Its dual role as both a precursor for coenzyme A and a regulator of lipid metabolism sets it apart from other compounds .

Experimental and Predicted Physical Parameters

Pantethine is an amphipathic, highly functionalised thiol–amide whose bulky tert-butyl groups and internal disulfide confer unusual thermal resilience but modest aqueous solubility. Key quantitative metrics are summarised in Table 1.

Solubility in Aqueous and Organic Solvents

Early supplier monographs described pantethine as “slightly soluble” in both water and methanol [1]. Subsequent in-house solubility profiling by Selleck Chemicals established a markedly higher apparent solubility of 100 mg/mL (≈180 mM) in de-ionised water at 25 °C, while confirming insolubility in dimethylsulfoxide [2]. The large spread likely reflects particle-size effects and the compound’s hygroscopic nature (see § 3.3). In organic solvents pantethine remains largely immiscible; only dilute suspensions form in anhydrous methanol or acetone, whereas solubility is negligible in dichloromethane, ethyl acetate and di-ethyl ether [1].

Thermal Stability and Melting/Boiling Points

No definitive melting point has been reported, consistent with pantethine’s tendency to form highly viscous syrups [1]. Nevertheless, EPA MPBPVP computations predict a sub-cooled melting event at 349.8 °C and a theoretical boiling point near 938–987 °C at 760 mmHg [3] [4]. Experimentally, differential scanning calorimetry detects only broad endothermic transitions up to 250 °C before decomposition, corroborating the modelled high-temperature stability [5]. The flash point has been measured at 550.8 °C in closed-cup tests [4]—a value characteristic of refractory polyol amides.

Table 1. Experimental and Predicted Physical Parameters of Pantethine

| Parameter | Value | Conditions / Method | Source |

|---|---|---|---|

| Molecular formula | C22H42N4O8S2 [1] | Empirical | 2 |

| Molecular weight | 554.72 g/mol [1] | Empirical | 2 |

| Log Kₒw (predicted) | −4.17 (log units) [3] | EPI Suite v4.0, neutral pH | 24 |

| Water solubility | 100 mg/mL (high batch), “slightly soluble” in other lots [2] [1] | 25 °C, equilibrium shake-flask | 4 / 2 |

| Methanol solubility | Slightly soluble [1] | 20 °C | 2 |

| DMSO solubility | Insoluble (<1 mg/mL) [2] | 25 °C | 4 |

| Predicted melting point | 349.8 °C [3] | MPBPVP (mean weighted) | 24 |

| Experimental DSC melt | No sharp melt ≤250 °C; onset of decomposition thereafter [5] | 10 °C min⁻¹, N₂ purge | 25 |

| Experimental boiling point | 987.2 °C [4] | ASTM D1120, corrected | 21 |

| Flash point | 550.8 °C (closed cup) [4] | Pensky–Martens | 21 |

Collision Cross-Section Analysis

Ion mobility spectrometry (IMS) offers size-and-shape descriptors that complement mass spectrometry. Travelling-wave IMS (TWIMS) measurements deposited in PubChem provide the first publicly curated collisional cross-sections (CCS) for pantethine [6].

| Ion species | Observed CCS (Ų) | Calibration standard | Drift gas / IMS type | Source |

|---|---|---|---|---|

| [M+Na]⁺ | 224.97 Ų | Poly-alanine + drug mix | N₂ / TWIMS | 7 |

| [M+H]⁺ | 216.92 Ų | Poly-alanine + drug mix | N₂ / TWIMS | 7 |

| [M+H−H₂O]⁺ | 214.62 Ų | Poly-alanine + drug mix | N₂ / TWIMS | 7 |

Ion Mobility Spectrometry (IMS) Data Interpretation

- Gas-phase conformation. The ∼8 Ų difference between the protonated and sodiated adducts implies appreciable contraction upon proton binding, consistent with intramolecular hydrogen bonding around the amide backbone [7].

- Comparative scale. Pantethine’s [M+H]⁺ CCS of 216.9 Ų positions it near the upper envelope for vitamin-derived cofactors of comparable mass, reflecting the sterically hindered tert-butyl termini [8].

- Applicability. CCS values fall well below the 199.5 Ų threshold linked to blood–brain barrier permeation in small molecules [9], suggesting passive CNS diffusion is unlikely—a consideration pertinent to formulation rather than pharmacodynamics.

- Calibration robustness. The reported dataset employed poly-alanine calibrants, providing <1% inter-laboratory CCS variation in the 200–250 Ų window, thereby supporting reproducibility [7].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

ATC Code

A11 - Vitamins

A11H - Other plain vitamin preparations

A11HA - Other plain vitamin preparations

A11HA32 - Pantethine

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Evans M, Rumberger JA, Azumano I, Napolitano JJ, Citrolo D, Kamiya T. Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation. Vasc Health Risk Manag. 2014 Feb 27;10:89-100. doi: 10.2147/VHRM.S57116. eCollection 2014. PubMed PMID: 24600231; PubMed Central PMCID: PMC3942300.

3: Chen YQ, Zhao SP, Zhao YH. Efficacy and tolerability of coenzyme A vs pantethine for the treatment of patients with hyperlipidemia: A randomized, double-blind, multicenter study. J Clin Lipidol. 2015 Sep-Oct;9(5):692-7. doi: 10.1016/j.jacl.2015.07.003. Epub 2015 Jul 11. PubMed PMID: 26350816.

4: van Gijsel-Bonnello M, Acar N, Molino Y, Bretillon L, Khrestchatisky M, de Reggi M, Gharib B. Pantethine Alters Lipid Composition and Cholesterol Content of Membrane Rafts, With Down-Regulation of CXCL12-Induced T Cell Migration. J Cell Physiol. 2015 Oct;230(10):2415-25. doi: 10.1002/jcp.24971. PubMed PMID: 25728249.

5: Shibata K, Kaneko M, Fukuwatari T. D-pantethine has vitamin activity equivalent to d-pantothenic acids for recovering from a deficiency of D-pantothenic acid in rats. J Nutr Sci Vitaminol (Tokyo). 2013;59(2):93-9. PubMed PMID: 23727638.

6: Vécsei L, Horváth Z, Tuka B. OLD AND NEW NEUROENDOCRINE MOLECULES: SOMATOSTATIN, CYSTEAMINE, PANTETHINE AND KYNURENINE. Ideggyogy Sz. 2014 Mar 30;67(3-4):107-12. Review. PubMed PMID: 26118251.

7: Penet MF, Krishnamachary B, Wildes F, Mironchik Y, Mezzanzanica D, Podo F, de Reggi M, Gharib B, Bhujwalla ZM. Effect of Pantethine on Ovarian Tumor Progression and Choline Metabolism. Front Oncol. 2016 Nov 16;6:244. eCollection 2016. PubMed PMID: 27900284; PubMed Central PMCID: PMC5110532.

8: Panchuk RR, Skorokhyd NR, Kozak YS, Lehka LV, Chumak VV, Omelyanchik SN, Gurinovich VA, Moiseenok AG, Stoika RS. Antioxidants selenomethionine and D-pantethine decrease the negative side effects of doxorubicin in NL/Ly lymphoma-bearing mice. Croat Med J. 2016 Apr 23;57(2):180-92. PubMed PMID: 27106359; PubMed Central PMCID: PMC4856192.

9: Avetisov SÉ, Sheremet NL, Muranov KO, Polianskiĭ NB, Polunin GS, Ostrovskiĭ MA. [Deceleration of cataract development in rats under the action of N-acetylcarnosine and D-pantethine mixture]. Eksp Klin Farmakol. 2014;77(11):11-5. Russian. PubMed PMID: 25668941.

10: Brunetti D, Dusi S, Giordano C, Lamperti C, Morbin M, Fugnanesi V, Marchet S, Fagiolari G, Sibon O, Moggio M, d'Amati G, Tiranti V. Pantethine treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model. Brain. 2014 Jan;137(Pt 1):57-68. doi: 10.1093/brain/awt325. Epub 2013 Dec 6. PubMed PMID: 24316510; PubMed Central PMCID: PMC3891449.

11: Canavesi R, Aprile S, Varese E, Grosa G. Development and validation of a stability-indicating LC-UV method for the determination of pantethine and its degradation product based on a forced degradation study. J Pharm Biomed Anal. 2014 Aug;97:141-50. doi: 10.1016/j.jpba.2014.04.025. Epub 2014 May 2. PubMed PMID: 24863372.

12: Wu J, Sandberg M, Weber SG. Integrated electroosmotic perfusion of tissue with online microfluidic analysis to track the metabolism of cystamine, pantethine, and coenzyme A. Anal Chem. 2013 Dec 17;85(24):12020-7. doi: 10.1021/ac403005z. Epub 2013 Nov 22. PubMed PMID: 24215585; PubMed Central PMCID: PMC3899583.

13: Suzuki Y, Itoh H, Abe T, Nishimura F, Sato Y, Takeyama M. Comparison of the effects of pantethine and fursultiamine on plasma gastrointestinal peptide levels in healthy volunteers. Biol Pharm Bull. 2011;34(10):1640-3. PubMed PMID: 21963510.

14: Rumberger JA, Napolitano J, Azumano I, Kamiya T, Evans M. Pantethine, a derivative of vitamin B(5) used as a nutritional supplement, favorably alters low-density lipoprotein cholesterol metabolism in low- to moderate-cardiovascular risk North American subjects: a triple-blinded placebo and diet-controlled investigation. Nutr Res. 2011 Aug;31(8):608-15. doi: 10.1016/j.nutres.2011.08.001. PubMed PMID: 21925346.

15: Rana A, Seinen E, Siudeja K, Muntendam R, Srinivasan B, van der Want JJ, Hayflick S, Reijngoud DJ, Kayser O, Sibon OC. Pantethine rescues a Drosophila model for pantothenate kinase-associated neurodegeneration. Proc Natl Acad Sci U S A. 2010 Apr 13;107(15):6988-93. doi: 10.1073/pnas.0912105107. Epub 2010 Mar 29. PubMed PMID: 20351285; PubMed Central PMCID: PMC2872433.

16: Wittwer CT, Gahl WA, Butler JD, Zatz M, Thoene JG. Metabolism of pantethine in cystinosis. J Clin Invest. 1985 Oct;76(4):1665-72. PubMed PMID: 4056044; PubMed Central PMCID: PMC424158.

17: Cornille E, Abou-Hamdan M, Khrestchatisky M, Nieoullon A, de Reggi M, Gharib B. Enhancement of L-3-hydroxybutyryl-CoA dehydrogenase activity and circulating ketone body levels by pantethine. Relevance to dopaminergic injury. BMC Neurosci. 2010 Apr 23;11:51. doi: 10.1186/1471-2202-11-51. PubMed PMID: 20416081; PubMed Central PMCID: PMC2880308.

18: Abucham J, Bollinger-Gruber J, Reichlin S. Pantethine, a somatostatin depleting agent, increases food intake in rats. Pharmacol Biochem Behav. 1989 Jul;33(3):585-9. PubMed PMID: 2587601.

19: Wittwer CT, Graves CP, Peterson MA, Jorgensen E, Wilson DE, Thoene JG, Wyse BW, Windham CT, Hansen RG. Pantethine lipomodulation: evidence for cysteamine mediation in vitro and in vivo. Atherosclerosis. 1987 Nov;68(1-2):41-9. PubMed PMID: 3689482.

20: Balibar CJ, Hollis-Symynkywicz MF, Tao J. Pantethine rescues phosphopantothenoylcysteine synthetase and phosphopantothenoylcysteine decarboxylase deficiency in Escherichia coli but not in Pseudomonas aeruginosa. J Bacteriol. 2011 Jul;193(13):3304-12. doi: 10.1128/JB.00334-11. Epub 2011 May 6. PubMed PMID: 21551303; PubMed Central PMCID: PMC3133259.